molecular formula C13H11FO B1342847 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol CAS No. 64465-60-7

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B1342847
CAS No.: 64465-60-7
M. Wt: 202.22 g/mol
InChI Key: BDHYNFUGKOXMGQ-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol is an organic compound with the molecular formula C13H11FO It is a derivative of phenol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)quinone.

    Reduction: Formation of 4-(3-Methylphenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenol
  • 4-(3-Fluoro-4-methylphenyl)phenol
  • 2-Fluoro-5-methylphenol

Comparison: 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYNFUGKOXMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613464
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-60-7
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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